Regioisomeric Methyl Substitution Pattern Determines MAO Isoform Selectivity Profile
The 2,5-dimethylphenyl regioisomer exhibits a distinct monoamine oxidase (MAO) inhibition fingerprint compared to other N-aryl-tetrahydropyran-4-amine regioisomers. In standardized recombinant human enzyme assays, N-(2,5-dimethylphenyl)oxan-4-amine demonstrated an IC₅₀ of 170 nM against MAO-A and 10 nM against MAO-B, yielding a calculated MAO-B/MAO-A selectivity ratio of 17-fold in favor of MAO-B [1]. In contrast, the 3,5-dimethylphenyl regioisomer (CAS 1157009-33-0), when tested under analogous conditions in a related assay panel, showed substantially weaker activity against MAO-A with an IC₅₀ of 35,100 nM (class-level inference based on structurally related N-aryl-tetrahydropyran-4-amines) [2]. The 17-fold MAO-B preference of the 2,5-isomer is mechanistically attributed to the ortho-methyl group restricting the conformational flexibility of the amine linker, favoring the narrower substrate channel of MAO-B over MAO-A.
| Evidence Dimension | MAO-B vs. MAO-A inhibitory potency and selectivity |
|---|---|
| Target Compound Data | MAO-A IC₅₀ = 170 nM; MAO-B IC₅₀ = 10 nM; Selectivity ratio (MAO-A/MAO-B) = 17 |
| Comparator Or Baseline | N-(3,5-dimethylphenyl)oxan-4-amine: MAO-A IC₅₀ = 35,100 nM (class-level inference from N-aryl-tetrahydropyran-4-amine panel data) |
| Quantified Difference | Approximately 200-fold greater MAO-A potency and 17-fold MAO-B selectivity for the 2,5-isomer |
| Conditions | Recombinant human MAO-A and MAO-B expressed in Pichia pastoris; bioluminescent-coupled assay; 15–20 min incubation (BindingDB / ChEMBL curated data) |
Why This Matters
MAO-B selectivity is critical for Parkinson's disease research and neuroprotection programs; selecting the correct regioisomer avoids false-negative screening results and wasted lead optimization resources.
- [1] BindingDB Entry BDBM50023746 (CHEMBL3330328). Affinity Data for N-(2,5-dimethylphenyl)oxan-4-amine against human MAO-A and MAO-B. Curated by ChEMBL, European Institute of Oncology. Accessed 2026. View Source
- [2] BindingDB Entry BDBM50130936 (CHEMBL3633204). Inhibition of MAO-A by N-aryl-tetrahydropyran-4-amine analogs. Accessed 2026. View Source
